2,4-Dibromo-6-phenylphenol
Description
Overview of Brominated Organic Compounds in Contemporary Chemical Sciences
Brominated organic compounds are a cornerstone of modern chemical sciences, playing a pivotal role as intermediates in a multitude of synthetic transformations. arabjchem.org Their utility stems from the unique reactivity of the carbon-bromine bond, which can be readily cleaved or participate in various coupling reactions. This makes brominated aromatics valuable precursors for the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and materials with tailored electronic properties. arabjchem.orgrsc.org Furthermore, the introduction of bromine atoms into an organic framework can impart specific properties, such as flame retardancy, a critical application in materials science. rsc.org
Rationale for Focused Academic Inquiry into the Structure and Reactivity of 2,4-Dibromo-6-phenylphenol
The scientific interest in this compound stems from its identity as a halogenated derivative of 2-phenylphenol (B1666276). 2-Phenylphenol itself is a well-known biocide, utilized as a fungicide and preservative. wikipedia.orgatamanchemicals.com The introduction of two bromine atoms to the phenolic ring, as in this compound, is a strategic modification aimed at potentially enhancing or altering its biological activity, a common rationale in medicinal and agricultural chemistry.
The structure of this compound, featuring a biphenyl (B1667301) scaffold, also makes it a valuable building block in synthetic chemistry. The phenyl substituent and the bromine atoms offer multiple sites for further chemical modification, allowing for the construction of more complex, poly-aromatic systems. Academic inquiry into this compound is therefore driven by the desire to understand how the interplay of the hydroxyl, phenyl, and dibromo substituents influences its reactivity and potential as a precursor for novel compounds.
Historical Development of Phenol (B47542) Bromination Chemistry and Related Synthetic Approaches
The synthesis of this compound is conceptually a two-stage process: the formation of the 2-phenylphenol backbone followed by its bromination. Historically, 2-phenylphenol has been prepared through several industrial routes. One established method involves the condensation of cyclohexanone (B45756) to yield cyclohexenylcyclohexanone, which is then dehydrogenated to form 2-phenylphenol. wikipedia.org Another significant historical source has been its recovery as a byproduct from the high-temperature hydrolysis of chlorobenzene (B131634) in the production of phenol. wikipedia.org More recently, the cleavage of dibenzofuran (B1670420) using metallic sodium has also been developed as a synthetic route. google.com
The bromination of phenols is a classic and well-studied electrophilic aromatic substitution reaction. The hydroxyl group is a strong activating group, directing incoming electrophiles to the ortho and para positions. The direct bromination of 2-phenylphenol with a brominating agent like bromine chloride has been shown to yield a mixture of mono-brominated products, specifically 4-bromo-2-phenylphenol and 6-bromo-2-phenylphenol. google.com The formation of the dibromo- derivative, this compound, would logically proceed from the further bromination of these mono-brominated intermediates or by using an excess of the brominating agent on 2-phenylphenol itself. This is analogous to the bromination of 4-phenylphenol, where excess bromine is known to produce dibrominated products. acs.org
The evolution of synthetic chemistry has also provided more sophisticated methods for constructing the core biphenyl structure. Modern cross-coupling reactions, particularly the Nobel Prize-winning Suzuki-Miyaura coupling, offer a powerful and versatile strategy for forming carbon-carbon bonds between aromatic rings. mdpi.comlibretexts.org In a modern context, 2-phenylphenol could be synthesized by coupling a phenylboronic acid with a suitably protected 2-halophenol, showcasing the advancement from classical industrial processes to highly controlled, catalyst-driven methodologies. sigmaaldrich.comscientificlabs.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-dibromo-6-phenylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Br2O/c13-9-6-10(12(15)11(14)7-9)8-4-2-1-3-5-8/h1-7,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLAJYIKIPQZYAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=CC(=C2)Br)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30294319 | |
| Record name | 2,4-Dibromo-6-phenylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30294319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55815-20-8 | |
| Record name | NSC95809 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95809 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Dibromo-6-phenylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30294319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,4 Dibromo 6 Phenylphenol and Its Structural Analogues
Direct Halogenation Approaches: Regioselectivity and Mechanistic Investigations
Direct halogenation, particularly bromination, of phenolic compounds is a fundamental and widely used method for the synthesis of halogenated phenols. The regioselectivity of these reactions is governed by the electronic and steric effects of the substituents already present on the aromatic ring.
Bromination of Substituted Phenols (e.g., 2-Phenylphenol (B1666276), Dibromophenols)
The synthesis of 2,4-dibromo-6-phenylphenol can be envisioned through the direct bromination of 2-phenylphenol. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the phenyl group is a moderately activating, ortho-, para-directing group. In 2-phenylphenol, the positions ortho and para to the hydroxyl group are positions 6, 4, and 2. The phenyl group at position 2 will also direct incoming electrophiles to its ortho and para positions. Therefore, the positions most activated for electrophilic aromatic substitution are positions 4 and 6.
The initial bromination of 2-phenylphenol is expected to occur at the para position (position 4) due to less steric hindrance compared to the ortho position (position 6) which is flanked by the bulky phenyl group. Subsequent bromination would then occur at one of the remaining activated ortho positions. To achieve the desired this compound, a stepwise bromination or a carefully controlled dibromination would be necessary.
Alternatively, starting from a pre-existing dibromophenol, such as 2,4-dibromophenol (B41371), and introducing the phenyl group at the 6-position is another synthetic strategy, which will be discussed in a later section. Direct bromination of a dibromophenol to introduce a third bromine atom would not yield the target compound and is therefore not a viable primary pathway.
The mechanism of electrophilic bromination of phenols involves the attack of the electron-rich aromatic ring on an electrophilic bromine species, such as Br₂ or the bromine cation (Br⁺) generated in situ. The hydroxyl group strongly enhances the nucleophilicity of the ring, making the reaction proceed readily, often without the need for a Lewis acid catalyst that is typically required for the bromination of less activated aromatic rings like benzene (B151609). quora.com The reaction proceeds through a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, followed by the loss of a proton to restore aromaticity.
Evaluation of Brominating Reagents (e.g., Molecular Bromine, N-Bromosuccinimide) and Co-reagents
The choice of brominating reagent is crucial for controlling the selectivity and yield of the reaction.
Molecular Bromine (Br₂) : This is a traditional and powerful brominating agent. jalsnet.com Due to the high reactivity of the phenol (B47542) ring, reactions with molecular bromine can sometimes be difficult to control, leading to polybrominated products. jalsnet.com For instance, the reaction of phenol with bromine water readily yields 2,4,6-tribromophenol (B41969). quora.com To achieve selective monobromination or dibromination, the reaction conditions, such as solvent and temperature, must be carefully controlled. prepchem.com
N-Bromosuccinimide (NBS) : NBS is a milder and more selective source of electrophilic bromine compared to molecular bromine. rsc.org It is often used to avoid over-bromination and can provide better regioselectivity. The reaction mechanism with NBS can proceed through the in situ generation of a low concentration of Br₂, or via direct reaction of the protonated NBS with the phenol. The use of co-reagents such as acids can activate NBS, making the bromine atom more electrophilic.
The table below summarizes a comparison of these two common brominating reagents for the halogenation of phenols.
| Reagent | Advantages | Disadvantages | Co-reagents/Conditions for Selectivity |
| **Molecular Bromine (Br₂) ** | Readily available, inexpensive, highly reactive. | Can lead to over-bromination, hazardous to handle, corrosive byproducts (HBr). | Non-polar solvents, low temperatures, controlled stoichiometry. |
| N-Bromosuccinimide (NBS) | Milder, more selective, easier to handle solid. | Higher cost, can require activation. | Acid catalysts (e.g., p-TsOH), polar aprotic solvents (e.g., DMF for para-selectivity). sigmaaldrich.com |
Influence of Solvent Systems and Catalysts on Bromination Efficacy and Product Distribution
The solvent system plays a significant role in the regioselectivity and efficiency of phenol bromination. rsc.org Polar protic solvents, like water, can enhance the reactivity of phenols by stabilizing the polar transition state and can also influence the nature of the brominating species. However, they often lead to polybromination due to the high activation of the phenol ring. quora.com
Non-polar solvents, such as carbon disulfide (CS₂) or carbon tetrachloride (CCl₄), can afford better control and selectivity towards monobromination by reducing the ionization of phenol and the polarity of the reaction medium. prepchem.comgoogle.com The choice of solvent can influence the ortho-to-para product ratio. For instance, bromination of phenol with N-bromosuccinimide in different solvents can yield varying ratios of ortho- and para-bromophenol. rsc.org
Catalysts can also be employed to enhance regioselectivity. Acid catalysts, for example, can protonate the carbonyl group of NBS, increasing the electrophilicity of the bromine atom. In some cases, specific catalysts have been developed to direct bromination to a particular position. While specific catalytic systems for the precise synthesis of this compound are not extensively reported, general principles of catalyzed phenol bromination would apply.
The following table illustrates the effect of solvent on the bromination of phenols.
| Solvent Type | Example(s) | General Effect on Phenol Bromination |
| Polar Protic | Water, Acetic Acid | High reaction rates, often leads to polybromination. |
| Polar Aprotic | Acetonitrile (B52724), DMF | Can enhance para-selectivity with NBS. |
| Non-polar | Carbon Disulfide, Carbon Tetrachloride | Slower reaction rates, generally favors monobromination and offers better control. prepchem.comgoogle.com |
Multi-step Convergent and Divergent Synthetic Routes for Derivatization
Multi-step synthetic strategies offer greater control and flexibility in the synthesis of complex substituted phenols like this compound and its analogues. These routes often involve the formation of key intermediates that can then be further elaborated.
Strategies for Introducing the Phenyl Moiety into Brominated Phenolic Structures
A convergent approach to this compound involves the synthesis of a brominated phenolic precursor followed by the introduction of the phenyl group. A common and effective method for this transformation is through palladium-catalyzed cross-coupling reactions. For instance, a starting material such as 2,4,6-tribromophenol could potentially be selectively coupled with a phenylating agent at the 6-position. However, achieving such regioselectivity in a molecule with multiple equivalent reactive sites can be challenging and may require specialized catalysts or directing groups.
A more controlled approach would be to start with a phenol that is already brominated at the desired positions, such as 2,4-dibromophenol, and then introduce the phenyl group at the vacant 6-position. This would require a method to selectively functionalize the 6-position for subsequent coupling.
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Substituted Phenols
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, and it is particularly well-suited for the synthesis of biaryl compounds. acs.orgyoutube.com This reaction typically involves the coupling of an organoboron compound (e.g., a phenylboronic acid) with an organic halide (e.g., a bromophenol) in the presence of a palladium catalyst and a base. youtube.com
The general mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle that includes three key steps:
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (e.g., 2,4-dibromophenol) to form a palladium(II) intermediate.
Transmetalation: The aryl group from the organoboron reagent is transferred to the palladium(II) complex, displacing the halide. This step is typically facilitated by a base.
Reductive Elimination: The two aryl groups on the palladium complex are coupled, forming the biaryl product and regenerating the palladium(0) catalyst.
For the synthesis of this compound analogues, one could envision the Suzuki-Miyaura coupling of a suitably protected 2,4-dibromo-6-halophenol with phenylboronic acid. Alternatively, 2,4-dibromophenol could be coupled with a phenylating agent. A systematic investigation of Suzuki-Miyaura couplings of various halophenols with phenol boronic acids has shown that the reaction conditions, including the choice of catalyst, base, and solvent, are critical for achieving high yields. acs.org
The following table provides a general overview of the components of a Suzuki-Miyaura reaction for the synthesis of phenylphenols.
| Component | Example(s) | Role in the Reaction |
| Aryl Halide | 2,4-Dibromophenol, 4-Bromophenol | Electrophilic partner, provides one of the aryl groups. |
| Organoboron Reagent | Phenylboronic acid, Phenylboronic ester | Nucleophilic partner, provides the second aryl group. |
| Palladium Catalyst | Pd(PPh₃)₄, Pd/C, Pd(OAc)₂ | Facilitates the oxidative addition and reductive elimination steps. acs.org |
| Base | K₂CO₃, K₃PO₄, NaOH | Activates the organoboron reagent for transmetalation. |
| Solvent | Toluene, Dioxane, Water/Ethanol mixtures | Solubilizes reactants and influences reaction rate and yield. acs.org |
Advanced Spectroscopic and Structural Characterization of 2,4 Dibromo 6 Phenylphenol
Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups
Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups present in a molecule. The principle of IR spectroscopy lies in the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Different functional groups absorb radiation at characteristic frequencies, resulting in a unique spectral fingerprint.
For 2,4-Dibromo-6-phenylphenol, the IR spectrum provides definitive evidence for its key structural features. The presence of a hydroxyl (-OH) group, two bromine atoms, and two phenyl rings gives rise to a series of characteristic absorption bands. An FT-IR spectrum of this compound is noted within the Aldrich Collection of FT-IR Spectra, confirming the availability of reference spectral data. thermofisher.com
The analysis of the IR spectrum of this compound would reveal the following key absorptions:
O-H Stretching: A prominent broad band is expected in the region of 3200-3600 cm⁻¹, which is characteristic of the hydroxyl group's stretching vibration. The broadness of this peak often suggests the presence of hydrogen bonding.
Aromatic C-H Stretching: Sharp to medium intensity bands typically appear just above 3000 cm⁻¹ (around 3010-3100 cm⁻¹), corresponding to the stretching vibrations of the C-H bonds on the aromatic rings.
C=C Aromatic Stretching: A series of sharp, medium-to-weak intensity bands in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the phenyl rings.
C-O Stretching: The stretching vibration of the C-O bond of the phenolic group typically gives rise to a strong band in the 1260-1180 cm⁻¹ region.
C-Br Stretching: The presence of carbon-bromine bonds is confirmed by absorption bands in the lower frequency "fingerprint" region of the spectrum, typically between 680 and 515 cm⁻¹. The exact position can be influenced by the substitution pattern on the aromatic ring. okstate.edu
The following interactive data table summarizes the expected characteristic IR absorption bands for this compound.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
| Hydroxyl (-OH) | Stretching | 3200-3600 | Broad, Medium to Strong |
| Aromatic C-H | Stretching | 3010-3100 | Sharp, Medium to Weak |
| Aromatic C=C | Stretching | 1450-1600 | Sharp, Medium to Weak |
| Phenolic C-O | Stretching | 1260-1180 | Strong |
| Carbon-Bromine (C-Br) | Stretching | 680-515 | Medium to Strong |
These characteristic absorption bands collectively provide a robust method for the identification and confirmation of the chemical structure of this compound.
X-ray Crystallography for Precise Solid-State Molecular Architecture Determination
While the specific crystal structure of this compound is not publicly available in the primary literature, analysis of closely related compounds, such as other substituted bromophenols, provides insight into the type of data that would be obtained. For instance, the crystal structure of 2,4-dibromo-6-(1H-phenanthro[9,10-d]imidazol-2-yl)phenol has been determined, showcasing the power of this technique to elucidate the complex structures of similar molecules. researchgate.net A typical X-ray crystallographic analysis of this compound would yield a comprehensive set of crystallographic data.
This data would include:
Crystal System and Space Group: These parameters describe the symmetry of the crystal lattice.
Unit Cell Dimensions: The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ) define the basic repeating unit of the crystal.
Atomic Coordinates: The precise x, y, and z coordinates of each atom within the unit cell are determined.
Bond Lengths and Angles: From the atomic coordinates, the exact distances between bonded atoms and the angles between adjacent bonds can be calculated with high precision.
Intermolecular Interactions: The analysis also reveals how molecules are packed in the crystal lattice and identifies any significant intermolecular forces, such as hydrogen bonding or halogen bonding.
The following interactive data table presents a hypothetical but representative set of crystallographic data that could be expected from an X-ray analysis of this compound, based on data from similar structures.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a (Å) | ~10.5 |
| b (Å) | ~8.2 |
| c (Å) | ~14.1 |
| α (°) | 90 |
| β (°) | ~105 |
| γ (°) | 90 |
| Volume (ų) | ~1150 |
| Z (Molecules per unit cell) | 4 |
| Calculated Density (g/cm³) | ~1.89 |
| Key Bond Lengths (Å) | |
| C-O | ~1.36 |
| C-Br (average) | ~1.90 |
| C-C (aromatic, average) | ~1.39 |
| **Key Bond Angles (°) ** | |
| C-C-O | ~120 |
| C-C-Br | ~120 |
The determination of the solid-state molecular architecture through X-ray crystallography provides the most definitive structural information, confirming the connectivity of atoms and revealing the molecule's conformation, which is crucial for understanding its physical and chemical properties.
Computational Chemistry and Theoretical Investigations of 2,4 Dibromo 6 Phenylphenol
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2,4-Dibromo-6-phenylphenol, DFT calculations are instrumental in predicting its geometry, electronic properties, and potential reaction pathways.
Table 1: Selected Crystallographic Data for a Related Schiff Base Derivative Note: This data is for 2,4-Dibromo-6-{(E)-[(R)-1-phenylethyl]iminomethyl}phenol, a closely related compound.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 15.523 (2) |
| b (Å) | 9.3533 (12) |
| c (Å) | 21.527 (4) |
| β (°) | 109.287 (2) |
| Volume (ų) | 2950.1 (7) |
| N=C Bond Length (Å) | 1.263 (6) |
| N-C Bond Length (Å) | 1.476 (5) |
| **Benzene-Phenyl Ring Dihedral Angle (°) ** | 75.18 (13) |
Data sourced from Acta Crystallographica Section E, 2010. nih.gov
Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and kinetic stability. researchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, acting as a nucleophile. wuxiapptec.com Conversely, the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. wuxiapptec.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability; a large gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule. researchgate.netwuxiapptec.com
For a derivative, 2,4-dibromo-6-(1H-phenanthro[9,10-d]imidazol-2-yl)phenol, DFT calculations have been performed to analyze these orbitals. researchgate.net These studies help in examining reactivity indices and electronic transition band gaps. researchgate.net For this compound, the electron-rich phenol (B47542) and phenyl rings, along with the lone pairs on the oxygen and bromine atoms, would contribute significantly to the HOMO. The antibonding π* orbitals of the aromatic systems would primarily constitute the LUMO. The HOMO-LUMO gap provides insight into the energy required for electronic excitation, which is relevant for its potential optical properties. researchgate.net
Molecular Electrostatic Potential (MEP) maps are visual tools that illustrate the charge distribution within a molecule, highlighting electron-rich and electron-poor regions. researchgate.net These maps are invaluable for predicting how a molecule will interact with other species, particularly in non-covalent interactions like hydrogen bonding and for identifying sites susceptible to electrophilic or nucleophilic attack. researchgate.netresearchgate.net
In an MEP map of this compound, distinct regions of electrostatic potential would be visible.
Negative Potential (Red/Yellow): These electron-rich areas would be concentrated around the electronegative oxygen and bromine atoms due to their lone pairs of electrons. These sites are prone to attack by electrophiles.
Positive Potential (Blue): This electron-deficient region would be located around the acidic phenolic hydrogen atom, making it a likely site for hydrogen bond donation and interaction with nucleophiles.
Neutral Potential (Green): The carbon-hydrogen frameworks of the phenyl and benzene (B151609) rings would generally show a more neutral potential.
DFT studies on similar substituted phenols confirm that such MEP analyses are critical for understanding intermolecular interactions and predicting reactivity. science.gov
Computational modeling allows for the detailed exploration of reaction pathways, including the characterization of transient intermediates and high-energy transition states that are difficult to observe experimentally. A key reaction for phenols is oxidation. DFT calculations have been used to investigate the oxidation mechanism of phenols by hypervalent iodine(V) reagents like IBX, which converts them to ortho-quinones. researchgate.net
This theoretical work suggests a multi-step process:
Ligand Exchange: The reaction begins with a ligand exchange between the phenol and the oxidant. researchgate.net
First Redox Process: This is followed by a redox reaction that reduces the iodine(V) to iodine(III) and oxidizes the phenol. The electronic structure of the transition state indicates a degree of phenoxenium ion character. researchgate.net
Second Redox Process: A subsequent oxidation step, often assisted by a carboxylate group, leads to the final o-quinone product. researchgate.net
It is plausible that this compound would undergo similar oxidative dearomatization reactions, and DFT modeling could precisely map the energy landscape of this transformation, accounting for the electronic effects of the bromo and phenyl substituents.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR are computational methods that aim to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. psu.edu These models are built by calculating molecular descriptors and using statistical methods to find a mathematical relationship with an observed activity. rsc.orgrsc.org this compound has been included as part of data sets in several QSAR studies, particularly concerning the toxicity of phenolic compounds to various aquatic organisms. rsc.orgrsc.orgbiochempress.comlew.ro
Molecular descriptors are numerical values that quantify different aspects of a molecule's structure. They can be categorized as constitutional, topological, geometrical, or electronic.
Topological Indices: These are graph-theoretical invariants that describe the connectivity and branching of a molecule. biochempress.com They encode information about molecular size, shape, and the presence of heteroatoms or multiple bonds. biochempress.comlew.ro Studies have utilized Extended Topochemical Atom (ETA) indices and Szeged matrix indices to model the toxicity of phenols, including this compound. biochempress.comlew.ro
Shape and Size Descriptors: Descriptors like WHIM (Weighted Holistic Invariant Molecular) indices provide three-dimensional information about a molecule's size, shape, and symmetry. rsc.org The total molecular volume parameter (Am) from WHIM descriptors has been shown to be a significant factor in the toxicity of phenolic compounds. rsc.org
Physicochemical Descriptors: The octanol-water partition coefficient (logP) is a crucial descriptor in toxicology, representing a compound's lipophilicity. For a set of 85 substituted phenols, 2,4-dibromophenol (B41371) (a closely related structure) was included in a model where logP was a key parameter. ajrconline.org
These descriptors are used as independent variables in regression or machine learning models to predict activities like the half-maximal growth inhibitory concentration (log IGC₅₀) or binding affinity (log BR). rsc.orglew.ro
Table 2: this compound in QSAR Studies
| Study Focus | Organism | Endpoint | Observed Value | Reference |
| Toxicity of Phenols | Tetrahymena pyriformis | log IGC₅₀ | — | rsc.orgresearchgate.net |
| Phenol Toxicity | Tetrahymena pyriformis | log BR | 2.207 | biochempress.comlew.ro |
| Toxicity of Alcohol Phenolic Compounds | Tadpoles | log (1/C) | 2.207 | rsc.org |
Data sourced from various QSAR publications. rsc.orgrsc.orgbiochempress.comlew.roresearchgate.net
Development of Predictive Models for Chemical Behavior and Interactions
Computational chemistry provides powerful tools for understanding and forecasting the behavior of chemical compounds, reducing the reliance on time-consuming and costly experimental methods. ijsmr.inajrconline.org A prominent approach in this field is the development of Quantitative Structure-Activity Relationship (QSAR) models, which establish mathematical relationships between the structural properties of molecules and their biological activities. ijsmr.in Phenolic compounds, due to their widespread industrial applications and relevance as environmental pollutants, have been a significant class of molecules for the development and validation of QSAR models. nih.govut.ac.ir The toxicity of phenols towards the ciliated protozoan Tetrahymena pyriformis, often expressed as the 50% growth inhibition concentration (IGC50), is a frequently used and high-quality endpoint for these predictive studies. insilico.eunih.gov
This compound has been included as part of the dataset in several QSAR studies aimed at creating robust models to predict the toxicity of various substituted phenols. These investigations utilize molecular descriptors—numerical values that encode distinct structural, topological, or electronic features of a molecule—to predict the compound's biological activity.
One significant study focused on modeling the toxicity of 50 phenols using newly developed Extended Topochemical Atom (ETA) indices. biochempress.com These ETA descriptors are designed to encode information about the structural environment of atoms, bonds, branching, and electronic features within the molecule. biochempress.com The results indicated that the toxicity of substituted phenols generally increases with molecular bulk, branching, and the presence of electronegative atoms, while also highlighting the importance of the phenolic hydroxyl group for the toxic action. biochempress.com
Another theoretical investigation developed structure-toxicity models for the same set of 50 phenols using topological indices derived from the edge Szeged matrix. lew.ro In this approach, the molecular structure is represented as a graph, and these indices are calculated to numerically describe its topology. lew.ro
More recent approaches have utilized machine learning and advanced feature selection algorithms to build predictive models. ijsmr.inrsc.org In one such study, a new algorithm called Chi-MIC-share was used to analyze a dataset of 50 phenolic compounds, including this compound. rsc.org This method involved calculating a vast number of molecular descriptors (over 1200) using specialized software and then applying the algorithm to select the most relevant features for predicting toxicity, thereby creating a robust QSAR model. rsc.org
The predictive capabilities of these different computational models for this compound are detailed in the research findings below.
Detailed Research Findings
Multiple QSAR studies have reported the observed toxicity of this compound against Tetrahymena pyriformis and compared it against the values predicted by their computational models. The toxicity is typically reported as log BR (biological response, equivalent to pIGC50) or -log IGC50, with an experimental value of 2.207. biochempress.comlew.rorsc.org
A model utilizing ETA indices calculated a toxicity value of 2.254 for the compound, resulting in a residual (the difference between observed and calculated values) of -0.047. biochempress.com The same study reported several predicted values based on different descriptor combinations, with residuals ranging from -0.078 to -0.183, demonstrating the variability and predictive accuracy of different modeling approaches. biochempress.com A separate study using topological descriptors reported a calibration residual of –0.272 and a leave-one-out cross-validation prediction residual of –0.355 for the same compound. lew.ro
The following table summarizes the observed and predicted toxicity values for this compound from various computational models.
Interactive Table: Predictive Modeling Data for this compound
| Model Type / Descriptors | Observed Toxicity (log BR) | Calculated/Predicted Toxicity | Residual | Source |
|---|---|---|---|---|
| ETA Indices (Calculated) | 2.207 | 2.254 | -0.047 | biochempress.com |
| ETA Indices (Predicted, Model 1) | 2.207 | 2.285 | -0.078 | biochempress.com |
| ETA Indices (Predicted, Model 2) | 2.207 | 2.319 | -0.112 | biochempress.com |
| ETA Indices (Predicted, Model 3) | 2.207 | 2.390 | -0.183 | biochempress.com |
| Topological Indices (Calibration) | 2.207 | 2.479 | -0.272 | lew.ro |
| Topological Indices (Prediction, LOO-CV) | 2.207 | 2.562 | -0.355 | lew.ro |
Chemical Reactivity and Derivatization Chemistry of 2,4 Dibromo 6 Phenylphenol
Reactions Involving the Phenolic Hydroxyl Group
The hydroxyl group is a key site for functionalization, enabling modifications that can alter the compound's physical and chemical properties.
The phenolic hydroxyl group of 2,4-dibromo-6-phenylphenol can readily undergo etherification and esterification reactions. These transformations are fundamental for protecting the hydroxyl group or for introducing new functionalities.
Etherification typically proceeds via the Williamson ether synthesis, where the phenol (B47542) is first deprotonated with a suitable base to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide.
Table 1: Illustrative Etherification Reactions of this compound
| Alkylating Agent | Base | Solvent | Expected Product |
| Methyl iodide | Sodium hydride (NaH) | Tetrahydrofuran (THF) | 2,4-Dibromo-1-methoxy-6-phenylbenzene |
| Benzyl bromide | Potassium carbonate (K₂CO₃) | Acetone | 1-(Benzyloxy)-2,4-dibromo-6-phenylbenzene |
| Ethyl bromoacetate | Cesium carbonate (Cs₂CO₃) | Acetonitrile (B52724) | Ethyl 2-(2,4-dibromo-6-phenylphenoxy)acetate |
This table is illustrative and based on general reactivity principles of phenols.
Esterification can be achieved by reacting the phenol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine, which serves to neutralize the acidic byproduct.
Table 2: Representative Esterification Reactions of this compound
| Acylating Agent | Base | Solvent | Expected Product |
| Acetyl chloride | Pyridine | Dichloromethane (DCM) | 2,4-Dibromo-6-phenylphenyl acetate (B1210297) |
| Benzoyl chloride | Triethylamine (Et₃N) | Toluene | 2,4-Dibromo-6-phenylphenyl benzoate |
| Acetic anhydride | 4-Dimethylaminopyridine (DMAP) | Dichloromethane (DCM) | 2,4-Dibromo-6-phenylphenyl acetate |
This table is illustrative and based on general reactivity principles of phenols.
The phenol moiety in this compound is susceptible to oxidation. Oxidative coupling reactions, often mediated by transition metal catalysts or hypervalent iodine reagents, can lead to the formation of new carbon-carbon or carbon-oxygen bonds. For sterically hindered phenols, such as those with substituents at the ortho positions, oxidative coupling often results in the formation of biphenols or diphenoquinones.
In the case of this compound, the presence of substituents at both ortho positions (a bromine atom and a phenyl group) would likely direct oxidative coupling to form dimeric structures. The reaction with an oxidizing agent like (diacetoxyiodo)benzene (B116549) could potentially lead to the formation of a C-C coupled dimer.
Functional Group Interconversions at Bromine Substitution Sites
The bromine atoms on the aromatic ring are valuable handles for introducing further molecular complexity through various substitution and coupling reactions.
Nucleophilic aromatic substitution (SNAr) on aryl halides typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring for nucleophilic attack. This compound lacks such strong activating groups. Therefore, classical SNAr reactions with common nucleophiles are expected to be challenging under standard conditions. Forcing conditions, such as high temperatures and pressures, or the use of highly reactive nucleophiles might be necessary, but could also lead to side reactions.
The bromine atoms in this compound are well-suited for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nobelprize.orglibretexts.org
The Suzuki reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.net This reaction is highly versatile for the formation of biaryl structures.
The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org
The Sonogashira reaction is the coupling of an aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to produce an aryl-substituted alkyne. wikipedia.orglibretexts.orgnih.gov
The differential reactivity of the two bromine atoms (at positions 2 and 4) could potentially allow for selective or sequential cross-coupling reactions under carefully controlled conditions, although this would depend on subtle differences in their electronic and steric environments.
Table 3: Potential Metal-Catalyzed Cross-Coupling Reactions of this compound
| Reaction Type | Coupling Partner | Catalyst System | Expected Product Core Structure |
| Suzuki | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Terphenyl derivative |
| Heck | Styrene | Pd(OAc)₂, PPh₃, Et₃N | Stilbene derivative |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Diphenylacetylene derivative |
This table presents potential applications of cross-coupling reactions based on the general reactivity of aryl bromides.
Cyclization and Rearrangement Reactions Leading to Novel Molecular Architectures
For such a reaction to occur, the ether side chain would need to contain an alkene. For example, allylation of the phenol followed by a palladium-catalyzed intramolecular Heck reaction could potentially yield a dihydrophenyldibenzofuran derivative. The success of such cyclizations would depend on the specific reaction conditions and the conformational flexibility of the intermediate.
Environmental Transformation and Degradation Pathways of 2,4 Dibromo 6 Phenylphenol
Photolytic Degradation Processes in Environmental Matrices
Photolytic degradation, driven by light energy, is a key process in the breakdown of 2,4-Dibromo-6-phenylphenol in the environment.
The degradation of phenolic compounds, including halogenated ones, is significantly influenced by UV irradiation. Studies on similar compounds like phenylphenol isomers have demonstrated that photolysis is dependent on the concentration of oxygen in the reaction solution. researchgate.net The presence of UV light can lead to the degradation of these compounds, with the rate being affected by various parameters. For instance, the photocatalytic degradation of substituted phenols like 2,4-dibromophenol (B41371) has been shown to follow pseudo-first-order kinetics. researchgate.netmdpi.comnih.gov The efficiency of this degradation can be enhanced by using photocatalysts such as titanium dioxide (TiO₂) or zinc oxide (ZnO), which generate highly reactive hydroxyl radicals under UV irradiation. researchgate.netqut.edu.au The concentration of the photocatalyst itself is a crucial factor; an increase in concentration can enhance the reaction rate up to a certain point, beyond which it may decrease due to light "shielding" effects. sci-hub.se
The photolytic degradation of phenylphenols has been observed to be dependent on the oxygen concentration in the solution. researchgate.net Oxygen can act as an electron acceptor, preventing the recombination of electron-hole pairs on the photocatalyst surface and leading to the formation of superoxide (B77818) radicals, which are also involved in the degradation process. mdpi.com However, in some cases, the presence of radical and singlet oxygen scavengers did not affect the photolytic degradation of phenylphenol isomers. researchgate.net
The phototransformation of phenolic compounds often results in the formation of various intermediates. For phenylphenol isomers, the main intermediates identified during photolysis with 254 nm radiation were isomers of dihydroxybiphenyl. researchgate.net In the photocatalytic degradation of a similar compound, 2,4-dichlorophenol (B122985), identified aromatic intermediates included chlorohydroquinone, 3,5-dichlorocatechol, and others, which are more hydroxylated than the parent molecule. researchgate.net The degradation of 2,4,6-trichlorophenol (B30397) has been proposed to proceed through the formation of superoxide and hole radicals. mdpi.com These intermediates are typically less stable and more amenable to further degradation than the original compound.
Biotransformation and Biodegradation Mechanisms
Microbial activity plays a crucial role in the breakdown of this compound in soil and water environments.
Various microorganisms, including bacteria and fungi, have been shown to degrade halogenated phenolic compounds. For instance, bacterial strains such as Sphingomonas, Pseudomonas, and Cupriavidus are known to biodegrade 2,4-dichlorophenoxyacetic acid (2,4-D), which involves the formation of 2,4-dichlorophenol as an intermediate. nih.govnih.gov The degradation pathway in Cupriavidus necator JMP134 involves the initial conversion of 2,4-D to 2,4-DCP. nih.gov Fungi like Trichoderma viride, Trichoderma koningii, and Penicillium chrysogenum have also demonstrated the ability to degrade 2,4-D, converting it into secondary metabolites. idosi.org The degradation of fungicides by bacteria is considered a cost-effective and sustainable bioremediation tool. researchgate.net The process often involves the conversion of the parent compound into less harmful intermediates, which can then be funneled into central metabolic pathways. nih.gov
| Microorganism Type | Specific Strains | Degraded Compound | Key Findings |
|---|---|---|---|
| Bacteria | Sphingomonas, Pseudomonas, Cupriavidus, Achromobacter, Ochrobactrum | 2,4-Dichlorophenoxyacetic acid (2,4-D) | Degradation primarily driven by enzymatic processes, with 2,4-dichlorophenol as a key intermediate. nih.govnih.gov |
| Fungi | Trichoderma viride, Trichoderma koningii, Penicillium chrysogenum, Rhizopus stolonifer | 2,4-Dichlorophenoxyacetic acid (2,4-D) | Demonstrated capacity for pesticide elimination, converting the herbicide into secondary metabolites. idosi.org |
Enzymes, particularly laccases, are effective in the transformation of phenolic compounds. Laccases, which are multi-copper containing enzymes, can catalyze the oxidative polymerization of various phenols. researchgate.net These enzymes have been shown to efficiently remove phenolic compounds from industrial wastewater. nih.gov For example, laccases from Trametes trogii have demonstrated high degradation rates for several phenolic compounds, leading to the formation of phenolic dimers. nih.gov The mechanism of action involves a monoelectronic oxidation of the phenol (B47542) to a reactive radical. researchgate.net Laccase-catalyzed reactions are considered environmentally friendly as they can proceed without the formation of toxic aromatic amines that can be produced under anaerobic conditions. unl.pt
Pathways of Halogen Removal: Oxidative and Reductive Dehalogenation Processes
The removal of bromine atoms from the this compound molecule is a critical step in its detoxification and complete degradation. This can occur through either oxidative or reductive pathways.
Reductive dehalogenation is a significant process, particularly under anaerobic conditions. researchgate.net In this process, the halogenated compound acts as an electron acceptor. researchgate.net Studies on 2,4-dichlorobenzoic acid have shown an NADPH-dependent reductive ortho-dehalogenation, which involves the formation of a coenzyme A thioester intermediate. nih.gov Magnetite (Fe₃O₄) has been investigated as a photocatalyst for the reductive degradation of halogenated compounds like 4,4′-isopropylidenebis(2,6-dibromophenol). mdpi.comnih.govnih.gov
Oxidative processes, often initiated by hydroxyl radicals in photolytic or photocatalytic systems, can also lead to dehalogenation. mdpi.com The attack of these radicals on the aromatic ring can result in the displacement of bromine atoms and the formation of hydroxylated intermediates. researchgate.net The degradation of 2,4,6-trichlorophenol, for instance, is proposed to involve superoxide and hole radicals. mdpi.com
| Dehalogenation Process | Conditions | Key Mechanisms and Findings |
|---|---|---|
| Reductive Dehalogenation | Anaerobic, photocatalytic (e.g., with magnetite) | The halogenated compound acts as an electron acceptor. researchgate.net Can involve coenzyme A thioester intermediates and be NADPH-dependent. nih.gov |
| Oxidative Dehalogenation | Photolytic, photocatalytic (e.g., with TiO₂) | Initiated by highly reactive species like hydroxyl radicals, which attack the aromatic ring and displace halogen atoms. mdpi.comresearchgate.net |
Investigation of Environmental Persistence and Bioaccumulation Potential Mechanisms of this compound
Introduction
Direct and extensive research on the environmental persistence and bioaccumulation of this compound is limited. However, by examining data from structurally similar compounds, particularly other brominated phenols, it is possible to infer its likely environmental behavior. Brominated flame retardants (BFRs) and their degradation byproducts are of significant environmental concern due to their potential for persistence, bioaccumulation, and toxicity. nih.govcpcb.nic.infrontiersin.org Like many halogenated organic compounds, BFRs generally exhibit limited biodegradability and a tendency to persist and accumulate in the environment. nih.gov
Environmental Persistence
The environmental persistence of a chemical refers to the length of time it remains in the environment before being broken down by physical, chemical, or biological processes. diva-portal.org Many BFRs are known to be persistent organic pollutants (POPs), meaning they resist degradation and can be transported long distances from their source. cpcb.nic.in
While specific data for this compound is scarce, studies on related compounds such as 2,4-dibromophenol (2,4-DBP) and 2,4,6-tribromophenol (B41969) (2,4,6-TBP) provide valuable insights. 2,4,6-TBP is a widely produced brominated phenol that can act as a precursor to 2,4-DBP in the environment. nih.gov The degradation of these compounds is influenced by factors such as microbial activity, pH, and temperature. juniperpublishers.comresearchgate.net For instance, microbial degradation is a major breakdown pathway for 2,4-dichlorophenol (a related chlorinated compound) in soil, with the rate being dependent on soil water potential, depth, and temperature. juniperpublishers.com
In a study on the anaerobic degradation of 2,4-dichlorophenol in freshwater sediments, the compound was dechlorinated to 4-chlorophenol, which was then further degraded. The optimal temperature for dechlorination was found to be 31°C. nih.gov Such processes are indicative of the potential pathways for the breakdown of this compound, though the rates and specific intermediates may differ.
Bioaccumulation Potential
Bioaccumulation is the process by which a substance is absorbed by an organism from the surrounding environment, leading to a concentration of the substance in the organism's tissues that is higher than in the environment. diva-portal.org There is growing evidence that some BFRs bioaccumulate in the food chain, with increasing concentrations found in species at higher trophic levels. nih.gov
A study on the uptake of 2,4-DBP in rice plants from a hydroponic solution demonstrated its potential for bioaccumulation in plant tissues. The study also investigated the interconversion of 2,4-DBP and 2,4-dibromoanisole (B1585499) (2,4-DBA), a structurally related compound. nih.gov
The results indicated that 2,4-DBA showed a greater tendency for volatilization and bioaccumulation in the aboveground parts of the rice plants. nih.gov The concentrations of 2,4-DBP and its metabolite 2,4-DBA in different parts of the rice plant after 120 hours of exposure are summarized in the table below.
Table 1: Concentration of 2,4-DBP and its Metabolite 2,4-DBA in Rice Tissues after 120 hours of Exposure
| Compound | Plant Tissue | Concentration (mg kg⁻¹) |
| 2,4-DBP | Root | 1239 |
| Leaf Sheath | 24.2 | |
| Leaf | 1.55 | |
| 2,4-DBA | Root | Comparable to 2,4-DBP |
| Leaf Sheath | 75.2 | |
| Leaf | 9.24 |
Source: Adapted from a study on the uptake and phytovolatilization of 2,4-dibromophenol and 2,4-dibromoanisole in rice plants. nih.gov
The high concentration of 2,4-DBP found in the roots of rice plants suggests a significant potential for uptake from the environment. nih.gov The subsequent translocation to the leaf sheath and leaves, although at lower concentrations, indicates that the compound is mobile within the plant. nih.gov The conversion to and higher accumulation of 2,4-DBA in the leaves highlight the metabolic processes that can influence the bioaccumulation of these compounds. nih.gov
Furthermore, a study on a variety of BFRs showed that several compounds, including some brominated diphenyl ethers and hexabromobenzene, had a high bioaccumulation potential in earthworms. diva-portal.org This study also highlighted that metabolites of BFRs can be formed and retained in zebrafish, emphasizing the importance of considering degradation products when assessing bioaccumulation. diva-portal.org
Given the structural similarities, it is plausible that this compound also has the potential to be taken up by organisms from their environment and to accumulate in their tissues. The presence of both a phenyl group and bromine atoms may influence its lipophilicity, a key factor in bioaccumulation.
Advanced Analytical Methodologies for 2,4 Dibromo 6 Phenylphenol Detection and Quantification
Chromatographic Separation Techniques for Trace Analysis
Chromatography is a cornerstone for the analysis of brominated phenols, providing the necessary separation from interfering compounds. Both high-performance liquid chromatography and gas chromatography are extensively employed, each offering distinct advantages depending on the sample matrix and analytical objectives.
High-Performance Liquid Chromatography (HPLC) is a robust technique for the separation and quantification of 2,4-Dibromo-6-phenylphenol. Reversed-phase HPLC (RP-HPLC) is commonly used, where a nonpolar stationary phase is paired with a polar mobile phase.
Methodologies have been developed for the simultaneous determination of various bromophenols, including dibromophenol isomers, in samples like marine fish. nih.govnih.gov A typical setup involves a C18 column and a gradient elution with a water and acetonitrile (B52724) mobile phase. nih.gov UV detection is frequently utilized, with specific wavelengths chosen to maximize the absorbance of the target analytes. For instance, 2,4-dibromophenol (B41371) shows significant absorptivity at 286 nm. nih.gov The detection limits for 2,4-dibromophenol using RP-HPLC with UV detection have been reported to be in the nanogram per milliliter (ng/mL) range. nih.gov
For enhanced sensitivity and selectivity, HPLC can be coupled with tandem mass spectrometry (HPLC-MS/MS). This combination allows for the reliable identification and quantification of bromophenols at trace levels (ng/L) in complex aqueous samples like river and seawater. rsc.orgresearchgate.net HPLC-MS/MS methods often achieve low detection limits, making them suitable for environmental monitoring. rsc.orgresearchgate.net Furthermore, HPLC with fluorescence detection has been utilized for the quantification of bromophenols in various matrices. acs.org
Interactive Data Table: HPLC Methods for Bromophenol Analysis
| Analyte | Matrix | HPLC Column | Mobile Phase | Detection Mode | Limit of Detection (LOD) | Reference |
| 2,4-Dibromophenol | Fish Meat | Lichrospher 100 RP-18 | Water:Acetonitrile Gradient | UV (286 nm) | 89.0 ng/mL | nih.gov |
| Bromophenols | Aqueous Samples | Not Specified | Not Specified | ESI-MS/MS | 0.1–21.9 ng/L | rsc.orgresearchgate.net |
| Bromophenols | Red Algae | Phenomenex C8(2) Luna | Water/Acetonitrile with 0.05% TFA | DAD (210 nm) | < 0.04 µg/mL | nih.govacs.org |
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound, often following a derivatization step to enhance volatility and thermal stability.
Gas Chromatography-Mass Spectrometry (GC-MS) is the most definitive method, providing both separation and structural identification. It is widely used for the determination of bromophenols in various matrices, including water and urine. researchgate.netrsc.org The mass spectrometer fragments the analyte molecules in a reproducible manner, generating a unique mass spectrum that serves as a chemical fingerprint.
The Flame Ionization Detector (FID) is a universal detector for organic compounds and can be used for the analysis of underivatized phenols. mdpi.com While robust and widely applicable, its sensitivity may not be sufficient for trace-level analysis without preconcentration. dss.go.thnih.gov
The Electron Capture Detector (ECD) is highly selective and extremely sensitive to electronegative compounds, particularly those containing halogens like bromine. researchgate.netelectrochemsci.orgrti.org This makes GC-ECD an ideal technique for the trace analysis of brominated phenols. brown.edu The detector's response is based on the capture of electrons by the analyte molecules, which reduces a standing current. researchgate.netelectrochemsci.orgrti.org The sensitivity of ECD can be up to 1000 times greater than that of FID for halogenated compounds, with detection limits in the parts-per-trillion range. researchgate.netbrown.edu
Interactive Data Table: GC Detectors for Brominated Compound Analysis
| Detector | Principle of Operation | Selectivity | Sensitivity | Typical Analytes |
| Mass Spectrometry (MS) | Ionization and separation of ions based on mass-to-charge ratio. | High (provides structural information) | High (pg to fg range) | Wide range of organic compounds |
| Flame Ionization Detector (FID) | Ions are produced in a hydrogen-air flame, generating a current. | Low (responds to most organic compounds) | Moderate (ng to pg range) | Hydrocarbons, general organic compounds |
| Electron Capture Detector (ECD) | Electron-absorbing analytes capture electrons, reducing a standing current. | High (for electronegative compounds) | Very High (pg to fg range, ppt (B1677978) levels) | Halogenated compounds, nitro compounds |
Sample Preparation and Extraction Strategies from Complex Matrices
Effective sample preparation is critical to isolate this compound from the sample matrix and remove interfering substances before chromatographic analysis. The choice of extraction method depends on the nature of the sample (e.g., water, soil, biological tissue) and the concentration of the analyte.
Solid-Phase Extraction (SPE) is a widely used technique for the extraction and preconcentration of bromophenols from aqueous samples. rsc.orgresearchgate.net It involves passing the liquid sample through a cartridge containing a solid adsorbent that retains the analytes of interest. rsc.org The analytes are then eluted with a small volume of an organic solvent. SPE offers several advantages, including high recovery rates, good reproducibility, and the ability to process large sample volumes, thereby achieving low detection limits. rsc.org For acidic compounds like phenols, the sample pH is often adjusted to be lower than the pKa of the analyte to ensure it is in a neutral form for optimal retention on the sorbent. rsc.org
Liquid-Liquid Extraction (LLE) is a traditional method that involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. researchgate.net This technique is effective but can be time-consuming and require large volumes of organic solvents. nih.gov
Derivatization is a chemical modification of the analyte to produce a new compound with properties that are more suitable for chromatographic analysis, particularly for GC. For phenols, derivatization is often employed to increase their volatility and thermal stability, and to improve peak shape and detector response. nih.gov
A common derivatization reaction for phenols is acetylation , where the hydroxyl group is converted to an acetate (B1210297) ester using reagents like acetic anhydride (B1165640). rsc.org This can be performed in-situ within the aqueous sample before extraction. researchgate.netrsc.org The resulting bromophenyl acetates are more volatile and less polar, leading to improved chromatographic performance and lower detection limits in GC-MS analysis. nih.gov
Other derivatization reagents used for phenols include silylating agents (e.g., BSTFA) and pentafluorobenzyl bromide (PFBBr). mdpi.com Derivatization with PFBBr forms pentafluorobenzyl ethers, which are highly responsive to the electron capture detector (ECD), enabling ultra-trace analysis. mdpi.com
Electrochemical Sensing and Detection Principles
Electrochemical methods offer an alternative approach for the detection of phenolic compounds. These techniques are based on the oxidation or reduction of the analyte at an electrode surface, which generates a measurable electrical signal (e.g., current or potential). researchgate.net
Voltammetric techniques, such as differential pulse voltammetry (DPV) and cyclic voltammetry (CV), are commonly used for the analysis of electroactive compounds like phenols. rsc.org The oxidation of phenols at a working electrode, such as a glassy carbon electrode, produces a current peak at a specific potential, which is characteristic of the compound. rsc.org The height of this peak is proportional to the concentration of the analyte.
The electrochemical oxidation of substituted phenols can be influenced by the nature and position of the substituents on the aromatic ring. rti.org For brominated phenols, the electrochemical process can involve the direct oxidation of the phenol (B47542) or an indirect oxidation mediated by electrochemically generated species like hydroxyl radicals. acs.orgrti.org
Electrochemical sensors can be modified with various materials, such as nanomaterials or polymers, to enhance their sensitivity and selectivity for specific phenolic compounds. researchgate.net While direct electrochemical detection of this compound is plausible due to the oxidizable phenolic group, a significant challenge can be electrode fouling, where polymerization of phenoxy radicals formed during oxidation passivates the electrode surface. electrochemsci.org
Method Validation, Quality Control, and Interlaboratory Comparison for Robust Analytical Results
The generation of reliable and comparable data for this compound is fundamentally reliant on rigorous method validation, ongoing quality control procedures, and successful participation in interlaboratory comparison studies. These elements form the cornerstone of analytical quality assurance, ensuring that measurements are accurate, precise, and fit for purpose. While specific data for this compound is not extensively available in public literature, the principles and practices established for other brominated flame retardants (BFRs), such as polybrominated diphenyl ethers (PBDEs) and hexabromocyclododecanes (HBCDDs), provide a robust framework. uea.ac.uk
Method Validation
Before an analytical method for this compound can be implemented for routine analysis, it must undergo a thorough validation process to demonstrate its suitability for the intended application. This involves the systematic evaluation of a range of performance parameters.
Key validation parameters include:
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte of interest from other components in the sample matrix.
Linearity and Range: The concentration range over which the analytical response is directly proportional to the concentration of this compound.
Accuracy and Precision: Accuracy refers to the closeness of a measured value to the true value, often assessed using certified reference materials (CRMs) or spiking experiments. Precision is the degree of agreement among a series of individual measurements and is typically expressed as the relative standard deviation (RSD).
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. uea.ac.uk
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Recovery: The efficiency of the extraction process, determined by measuring the response of an analyte added to a blank matrix.
An example of method validation parameters for the analysis of this compound in a given matrix is presented in the interactive table below. This data is illustrative and serves to represent typical performance characteristics.
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.998 | > 0.995 |
| Range | 1 - 100 µg/L | Application-dependent |
| Accuracy (Recovery %) | 95 - 105% | 80 - 120% |
| Precision (RSD %) | < 10% | < 15% |
| LOD | 0.1 µg/L | Reportable |
| LOQ | 0.5 µg/L | Application-dependent |
Quality Control
Ongoing quality control (QC) procedures are essential to ensure that the analytical system remains in a state of statistical control and continues to produce reliable data over time. This involves the routine analysis of QC samples alongside test samples.
Common QC practices include:
Analysis of Method Blanks: To monitor for contamination in the laboratory environment and during the analytical process.
Use of Certified Reference Materials (CRMs): When available, CRMs are analyzed to provide an independent assessment of accuracy.
Matrix Spikes: A known quantity of this compound is added to a sample to assess matrix effects and recovery.
Control Charts: The results of QC samples are plotted over time to visually monitor trends and identify any deviations from established control limits.
Below is an illustrative control chart for the analysis of a 50 µg/L this compound quality control standard. This chart is a representative example.
Interlaboratory Comparison
Interlaboratory comparisons, often in the form of proficiency testing (PT) schemes, are a critical external quality assessment tool. typeset.io These studies allow laboratories to evaluate their analytical performance against that of other laboratories analyzing the same, homogeneous test material. researchgate.net Participation in PT schemes is crucial for demonstrating competence and ensuring the comparability of data across different analytical laboratories. fapas.comresearchgate.net
In a typical PT study for a compound like this compound:
A homogenous and stable test material is prepared and distributed to participating laboratories.
Laboratories analyze the material using their routine analytical methods.
Results are submitted to the PT organizer for statistical evaluation.
Each laboratory's performance is assessed, often using a z-score, which indicates how far the laboratory's result is from the assigned value. typeset.io
A z-score is calculated as: z = (x - X) / σ where:
x is the participant's result
X is the assigned value (often the consensus value from all participants)
σ is the standard deviation for proficiency assessment
The interpretation of z-scores is generally as follows:
|z| ≤ 2: Satisfactory performance
2 < |z| < 3: Questionable performance
|z| ≥ 3: Unsatisfactory performance
The following interactive table provides an example of results from a hypothetical interlaboratory comparison study for this compound. This data is for illustrative purposes only.
| Laboratory ID | Reported Value (µg/kg) | Assigned Value (µg/kg) | Standard Deviation | z-score | Performance |
| Lab A | 45.2 | 50.0 | 5.0 | -0.96 | Satisfactory |
| Lab B | 53.1 | 50.0 | 5.0 | 0.62 | Satisfactory |
| Lab C | 62.5 | 50.0 | 5.0 | 2.50 | Questionable |
| Lab D | 48.9 | 50.0 | 5.0 | -0.22 | Satisfactory |
| Lab E | 34.0 | 50.0 | 5.0 | -3.20 | Unsatisfactory |
Through the diligent application of method validation, internal quality control, and participation in interlaboratory comparisons, analytical laboratories can ensure the generation of high-quality, reliable, and comparable data for this compound.
Mechanistic Aspects of Biological Activity and Interactions of 2,4 Dibromo 6 Phenylphenol
In Vitro Studies on Cellular and Molecular Targets
In vitro studies are fundamental for pinpointing the specific cellular components and molecular pathways affected by a compound, providing a controlled environment to study its mechanisms of action, separate from the complexities of a whole organism.
The biological activity of phenolic compounds can often be traced to their ability to interfere with critical biochemical pathways and inhibit enzyme function. One potential mechanism of action for compounds with a phenolic structure is the inhibition of topoisomerase II, an essential enzyme for DNA replication and cell division. Studies on structurally related dihydroxylated pyridine (B92270) derivatives have shown that the presence and position of hydroxyl groups on phenyl rings can lead to potent topoisomerase II inhibitory activity, comparable to or stronger than the established anti-cancer drug etoposide. nih.gov Such compounds can function as topoisomerase poisons, stabilizing the enzyme-DNA complex and leading to DNA strand breaks and cell death. nih.gov
Furthermore, the bioactivity of substituted phenols can be a result of their metabolic activation into more reactive species. For instance, some phenolic compounds are known to form highly reactive quinone methide intermediates, which are capable of alkylating crucial biomolecules like DNA. researchgate.net Another related mechanism involves the metabolic co-oxidation of aminophenols, which can produce reactive benzoquinoneimine metabolites. nih.gov Studies on 4-amino-2,6-dichlorophenol, a structurally similar compound, suggest that its cytotoxicity is mediated by such reactive metabolites, leading to cellular damage through alkylation rather than solely through free-radical mechanisms. nih.gov This suggests that 2,4-Dibromo-6-phenylphenol could potentially undergo similar bioactivation, where its phenolic structure is converted into a reactive intermediate capable of interacting with and disrupting cellular machinery.
Many environmental chemicals, including halogenated phenols, are known to exert their effects by interfering with cellular signaling pathways, often by binding to specific receptors. The androgen receptor (AR) is a key target for endocrine-disrupting chemicals. nih.gov Various compounds, including metabolites of DDT and Bisphenol A (BPA), have been shown to bind to the AR and exhibit antagonistic activity, blocking the actions of natural androgens. nih.gov
Similarly, the estrogen receptor (ER) and the thyroid hormone (TH) system are common targets for plasticizers and phenols. researchgate.net In vitro assays using stably transfected cell lines, such as MVLN cells for estrogenic activity, can determine if a compound activates or antagonizes receptor-mediated gene expression. researchgate.net While specific receptor binding studies for this compound are not extensively detailed in the available literature, its halogenated phenolic structure makes it a candidate for interaction with nuclear receptors like the AR and ER, potentially disrupting normal endocrine signaling.
Structure-Activity Relationship (SAR) Derivations from Mechanistic In Vitro Assays
Structure-Activity Relationship (SAR) studies are crucial for understanding how a molecule's chemical structure influences its biological activity. By comparing the activity of structurally related compounds, researchers can identify the key chemical features, or pharmacophores, responsible for their effects.
For phenolic compounds, the phenolic hydroxyl (-OH) group is often critical for activity. biochempress.com The relationship between the structure of hindered phenolic compounds and their antioxidant activity has been investigated, revealing that factors such as the stability of the resulting free radical and the steric environment around the hydroxyl group are key determinants of efficacy. csic.es
In the context of toxicity, quantitative structure-activity relationship (QSAR) studies on a series of substituted phenols have shown that toxicity tends to increase with greater molecular bulk and branching. biochempress.com The presence of electronegative substituents, such as the bromine atoms in this compound, on the phenol (B47542) nucleus also generally increases toxicity. biochempress.com Furthermore, the specific positioning of these substituents is critical. For example, in a series of pyridine derivatives designed as topoisomerase II inhibitors, the placement of hydroxyl groups at specific positions on the phenyl rings was found to be the most significant factor for potent activity. nih.gov These findings allow for the rational design of new analogues with potentially enhanced activity or reduced toxicity.
Bioactivity Screening and High-Throughput Assay Methodologies for Lead Identification
To identify new biologically active compounds, researchers often turn to bioactivity screening. High-Throughput Screening (HTS) utilizes automation and sensitive detection methods to rapidly test thousands of chemicals against a specific biological target. embl.org This process is essential for identifying initial "hits" from large chemical libraries, which can then be optimized through medicinal chemistry to become lead compounds for drug development. embl.orgnih.gov
A variety of HTS platforms exist, including biochemical assays that measure enzyme activity and cell-based assays that assess cellular responses like proliferation or reporter gene activation. embl.orgnih.gov For assessing broader toxicological effects, in vivo models such as the nematode C. elegans and the yeast S. cerevisiae have been adapted for HTS. nih.govresearchgate.netresearchgate.net These platforms allow for the simultaneous and rapid assessment of hundreds of chemicals at multiple concentrations. nih.gov
To quantify the general activity of a compound across many different assays, a "bioactivity ratio" can be calculated. This value is derived from the ratio of active hit calls to the total number of assays in which the chemical was tested, providing a measure of its promiscuity or specific activity. nih.gov Such screening campaigns are the first step in determining the biological potential of compounds like this compound and identifying them as leads for further investigation.
Theoretical Prediction of Biological Interaction Mechanisms via QSAR/QSPR Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to predict the biological activity and properties of chemicals based on their molecular structure. wikipedia.org These models establish a mathematical relationship between numerical representations of a molecule's structure (descriptors) and its observed activity. nih.gov This approach is vital in modern drug discovery and toxicology, as it reduces the time and cost associated with synthesizing and testing new compounds. nih.govmdpi.com
QSAR models have been successfully applied to predict the toxicity of phenolic compounds. biochempress.com In one study, the toxicity of a set of phenols, including this compound, against the protozoan Tetrahymena pyriformis was modeled. researchgate.net The results indicated that the toxicity of these compounds is influenced by factors such as molecular bulk, branching, and the presence of electronegative atoms. biochempress.com The models generated were statistically robust and could explain and predict the variance in toxicity to a significant extent. biochempress.com
The table below presents data from such QSAR studies, showing the observed toxicity of this compound and the values predicted by the computational models. This demonstrates the power of QSAR in forecasting biological activity and providing insight into the mechanistic features driving a compound's interactions. biochempress.comresearchgate.net
| Compound | Observed Toxicity (log IGC₅₀) | Calculated/Predicted Toxicity (log IGC₅₀) | Reference |
|---|---|---|---|
| This compound | 2.207 | 2.254 | biochempress.com |
| This compound | 2.207 | Not specified in abstract | researchgate.net |
Potential Advanced Materials Applications and Future Research Directions
Integration into Polymeric Structures for Functional Material Development
The structure of 2,4-dibromo-6-phenylphenol is analogous to monomers like 2,6-diphenylphenol, which are used in the synthesis of high-performance polymers such as poly(2,6-diphenyl-p-phenylene oxide) (PPPO). wikipedia.org This class of polymers, known as poly(phenylene oxide)s (PPOs), are engineering plastics valued for their high thermal stability, dimensional stability, and desirable dielectric properties. elsevierpure.comresearchgate.netresearchgate.net
The primary method for synthesizing PPOs is through the oxidative coupling polymerization of 2,6-disubstituted phenols. researchgate.netmdpi.com In this process, a copper-amine catalyst is typically used to facilitate the polymerization under an oxygen atmosphere. researchgate.netmdpi.com Given its 2,6-disubstituted pattern, this compound could theoretically undergo a similar oxidative polymerization to yield a novel poly(phenylene oxide). The resulting polymer, poly(2,4-dibromo-6-phenyl-1,4-phenylene oxide), would be expected to exhibit several enhanced properties due to the presence of bromine atoms in each repeating unit.
The incorporation of bromine is a well-established strategy for imparting flame retardancy to polymeric materials. Therefore, a PPO derived from this compound would likely possess inherent flame-retardant characteristics. Furthermore, the high mass of the bromine atoms would increase the polymer's density and could also influence its thermal properties, such as the glass transition temperature (Tg) and thermal degradation temperature. Research on similar halogenated polymers suggests that these materials often exhibit increased thermal stability. mdpi.com
The phenyl group at the 6-position would contribute to the rigidity of the polymer backbone, which is a characteristic of PPPO and contributes to its high thermal stability (up to 350 °C). wikipedia.org The combination of the phenyl group and the bromine atoms could lead to a material with a unique balance of thermal resistance, flame retardancy, and chemical resistance, making it a candidate for demanding applications in electronics, automotive, and aerospace industries.
Additionally, the bromine atoms on the polymer backbone could serve as reactive sites for post-polymerization modification, allowing for the grafting of other functional groups to further tailor the polymer's properties. This could include the introduction of groups to enhance solubility, improve compatibility with other polymers in blends, or introduce new functionalities.
Role as a Synthetic Precursor for More Complex Molecular Architectures
The chemical structure of this compound features three distinct reactive sites: the phenolic hydroxyl group and the two carbon-bromine bonds at positions 2 and 4. This trifunctionality makes it a valuable precursor for the synthesis of more complex and highly substituted aromatic compounds.
The bromine atoms are susceptible to a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For instance, Suzuki-Miyaura coupling reactions, which pair an organoboron compound with an organic halide, could be employed to replace the bromine atoms with a wide range of aryl, heteroaryl, or alkyl groups. acs.orgnih.gov This would allow for the construction of extended π-conjugated systems or sterically demanding architectures. Given the different chemical environments of the bromine at position 2 (ortho to the hydroxyl and phenyl groups) and position 4 (para to the hydroxyl group), it may be possible to achieve selective functionalization at one position over the other by carefully choosing reaction conditions and catalysts.
Similarly, other cross-coupling methodologies such as Heck, Sonogashira, and Buchwald-Hartwig amination reactions could be applied. researchgate.net The Buchwald-Hartwig reaction, for example, would enable the introduction of nitrogen-based functional groups, leading to the synthesis of complex amines, which are prevalent in pharmaceuticals and functional materials. researchgate.net The ability to perform sequential cross-coupling reactions at the two bromine positions further expands the synthetic possibilities, allowing for the creation of unsymmetrically substituted biphenyl (B1667301) derivatives.
The phenolic hydroxyl group offers another point for modification. It can be alkylated or acylated to introduce a variety of side chains or can be used to direct ortho-lithiation for further functionalization of the aromatic ring. Moreover, the hydroxyl group can be converted into a triflate, which is an excellent leaving group in cross-coupling reactions, effectively providing a third site for such transformations. The interplay between the reactivity of the hydroxyl group and the bromine atoms allows for a rich and diverse chemistry, enabling the synthesis of intricate molecular scaffolds that would be difficult to access through other means. The synthesis of adamantyl derivatives of 2-phenylphenol (B1666276) showcases how the core structure can be elaborated into more complex molecules with specific photochemical properties. cdnsciencepub.com
Emerging Areas in Halogenated Organic Compound Research
Research into halogenated organic compounds is a dynamic field with several emerging trends. While historically focused on applications such as pesticides and flame retardants, modern research is increasingly exploring their use in high-value areas like materials science, medicinal chemistry, and catalysis.
One significant area of interest is the development of novel functional materials. Halogenated aromatic compounds are being investigated as building blocks for organic semiconductors, liquid crystals, and porous polymers. wikipedia.orgnih.gov The presence of halogens can influence the electronic properties, crystal packing, and intermolecular interactions of these materials, leading to enhanced performance. For example, the ability of bromine to participate in halogen bonding is being exploited as a tool for crystal engineering and the design of self-assembling systems.
In medicinal chemistry, halogenated compounds continue to be important. The introduction of a halogen atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug molecule. Researchers are exploring the use of halogenation to improve metabolic stability, enhance binding affinity to biological targets, and modulate lipophilicity.
There is also a growing focus on developing more sustainable and selective methods for the synthesis of halogenated compounds. This includes the use of greener reagents and catalysts, as well as the development of late-stage functionalization techniques that allow for the introduction of halogens into complex molecules at a late point in the synthetic sequence. Mechanochemical methods, for example, are being explored as a solvent-free approach to cross-coupling reactions involving phenols. mdpi.com
The study of the environmental fate and biodegradation of halogenated compounds is another critical research area. Understanding how these molecules behave in the environment is essential for designing safer and more sustainable chemicals.
Future Prospects for Academic Inquiry into this compound Chemistry
The unique combination of functional groups in this compound presents numerous opportunities for future academic research. A primary area of investigation would be the systematic exploration of its polymerization. This would involve studying the kinetics and mechanism of its oxidative coupling polymerization, characterizing the resulting polymer, and evaluating its properties, particularly its flame retardancy and thermal stability. A comparison of its properties with those of other PPOs would provide valuable insights into structure-property relationships in this class of polymers.
Further research into its use as a synthetic precursor is also warranted. A detailed study of the relative reactivity of the two bromine atoms in cross-coupling reactions could lead to the development of selective functionalization protocols. This would be a significant contribution to synthetic methodology and would open up access to a wide array of novel, highly substituted biphenyl derivatives. The exploration of one-pot, sequential cross-coupling reactions starting from this compound would be a particularly fruitful area of investigation. nih.gov
The potential for this molecule to serve as a scaffold for the synthesis of novel ligands for catalysis is another promising avenue. The introduction of phosphine (B1218219) or amine groups via cross-coupling reactions could yield new ligands with unique steric and electronic properties. These ligands could then be evaluated in a variety of catalytic transformations.
Finally, the synthesis and study of derivatives of this compound could reveal interesting photophysical or biological properties. The combination of a biphenyl core with heavy bromine atoms and a phenolic hydroxyl group could lead to compounds with applications in areas such as organic light-emitting diodes (OLEDs) or as probes for biological systems. A thorough investigation into the derivatization of this molecule and the properties of the resulting compounds would be a valuable contribution to the field of organic chemistry.
Q & A
Basic Research Questions
Q. What synthetic methodologies ensure regioselective bromination in phenolic derivatives like 2,4-Dibromo-6-phenylphenol?
- Regioselective bromination can be achieved using directing groups or controlled reaction conditions. For example, cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) can stabilize intermediates and direct bromine substitution in phenols, as demonstrated in difluoromethylation protocols for analogous compounds . Kinetic control (low temperature, slow addition) and stoichiometric ratios of brominating agents (e.g., NBS or Br₂) help minimize over-bromination.
Q. Which spectroscopic techniques are most effective for characterizing brominated phenolic compounds?
- NMR spectroscopy (¹H, ¹³C, and 2D-COSY/HMBC) identifies substitution patterns and confirms regiochemistry. For example, coupling constants in aromatic regions distinguish para vs. ortho bromine placement. UV-Vis spectroscopy and FT-IR (e.g., O-H stretching at ~3200 cm⁻¹) provide complementary data on electronic transitions and functional groups, as validated in studies of similar halogenated phenols . Mass spectrometry (HRMS) confirms molecular weight and isotopic patterns from bromine atoms.
Q. How can researchers optimize crystallization protocols for structural validation of this compound?
- Slow vapor diffusion using mixed solvents (e.g., dichloromethane/hexane) promotes high-quality crystals. SHELX software (e.g., SHELXL for refinement) is widely used for resolving crystallographic data, even for complex halogenated structures. Key parameters include refining anisotropic displacement parameters and validating hydrogen bonding via O-H···O interactions .
Advanced Research Questions
Q. What computational approaches predict the nonlinear optical (NLO) properties of this compound?
- Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP/6-311++G(d,p)) calculates hyperpolarizability (β) and dipole moments to assess NLO potential. Natural Bond Orbital (NBO) analysis reveals intramolecular charge transfer between bromine substituents and the phenyl ring, as shown in studies of 2-(phenyl)phenol derivatives . Solvent effects can be modeled using the Polarizable Continuum Model (PCM).
Q. How can contradictory spectral data between experimental and computational results be resolved?
- Discrepancies in vibrational frequencies (e.g., IR peaks) often arise from anharmonicity or solvent interactions. Scaling factors (0.961–0.978 for B3LYP) adjust computed frequencies to match experimental data. For NMR, gauge-including atomic orbital (GIAO) methods improve chemical shift predictions . Cross-validation with X-ray crystallography or isotopic labeling (e.g., deuterated analogs) resolves ambiguities .
Q. What strategies mitigate gas evolution and side reactions during bromination of phenolic substrates?
- Use an oil bubbler to safely release gases (e.g., HBr) during exothermic reactions. In situ quenching with sodium bicarbonate (NaHCO₃) neutralizes acidic byproducts. Catalytic additives like LiCl enhance reaction efficiency, as demonstrated in protocols for halogenated acetophenones . Real-time monitoring via FT-IR or GC-MS identifies intermediates and optimizes reaction termination points.
Q. How do steric and electronic effects influence the antioxidant activity of this compound?
- Bromine’s electron-withdrawing effect reduces O-H bond dissociation energy, enhancing radical scavenging capacity. Steric hindrance from the phenyl group at position 6 modulates accessibility to reactive sites. Comparative assays (e.g., DPPH or ABTS) with control compounds (e.g., 2,4-dibromophenol) quantify structure-activity relationships .
Data Contradiction and Refinement
Q. What are best practices for resolving conflicting crystallographic data in halogenated phenols?
- Apply Hirshfeld surface analysis to identify weak intermolecular interactions (e.g., C-Br···π contacts) that may distort packing patterns. Twinning refinement in SHELXL improves data quality for crystals with pseudo-symmetry . Cross-check with solid-state NMR to validate hydrogen positions and occupancy rates .
Q. How can researchers address discrepancies in reaction yields reported across studies?
- Standardize purity assessments (e.g., HPLC with internal standards like deuterated phenol ). Reproduce reactions under inert atmospheres (Ar/N₂) to exclude oxidative side reactions. Meta-analyses of reaction databases (e.g., Reaxys) identify trends in solvent/base combinations for bromination .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
